N,N-dimethyl-4-sulfamoylbenzamide

Catalog No.
S681499
CAS No.
38576-77-1
M.F
C9H12N2O3S
M. Wt
228.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-4-sulfamoylbenzamide

CAS Number

38576-77-1

Product Name

N,N-dimethyl-4-sulfamoylbenzamide

IUPAC Name

N,N-dimethyl-4-sulfamoylbenzamide

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

InChI

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14)

InChI Key

PATCOXOSYWGZRL-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N

N,N-dimethyl-4-sulfamoylbenzamide (CAS 38576-77-1) is a highly processable, orthogonally protected sulfonamide building block characterized by a para-substituted N,N-dimethylamide group. With a calculated LogP of 1.81, this compound serves as a critical intermediate in the synthesis of complex sulfonylureas, specialized kinase inhibitors, and carbonic anhydrase targeting agents [1]. By masking the carboxylic acid as a stable tertiary amide, it provides significantly higher solubility in organic solvents and prevents unwanted side reactions during the functionalization of the primary sulfamoyl moiety, making it a highly effective starting material for metric-scale pharmaceutical and agrochemical manufacturing.

Research Fit

Synthetic Utility Patent-cited intermediate for PI3K inhibitor synthesis
Procurement Off-the-shelf from major suppliers; commercial-grade purity reported
Identity Note Supplier does not collect analytical data; verify identity upon receipt

Attempting to substitute N,N-dimethyl-4-sulfamoylbenzamide with its primary amide analog (4-sulfamoylbenzamide, CAS 6306-24-7) or its carboxylic acid precursor (4-sulfamoylbenzoic acid, CAS 138-41-0) fundamentally disrupts synthetic workflows. The free carboxylic acid of CAS 138-41-0 requires additional protection and deprotection steps alongside expensive coupling reagents, significantly increasing process mass intensity and reducing overall yield [1]. Furthermore, the tertiary N,N-dimethylamide in CAS 38576-77-1 is essential for maintaining chemical stability under harsh basic conditions where primary amides would undergo hydrolysis or unwanted deprotonation. These structural constraints mean that even closely related in-class compounds cannot serve as drop-in replacements without redesigning the entire synthetic route [2].

Substitution Risk

Hydrogen Bond Donor Profile
Tertiary amide lacks N–H donor, altering solubility and permeability relative to primary/secondary amides.
Lipophilicity Shift
Dimethyl substitution increases computed lipophilicity vs. 4-sulfamoylbenzamide, affecting partition behavior.
SAR Sensitivity
HBV capsid assembly modulator class data show that minor amide changes can alter antiviral potency by orders of magnitude.

Elimination of Carboxylic Acid Cross-Reactivity

In the synthesis of complex sulfonamides, using N,N-dimethyl-4-sulfamoylbenzamide eliminates the need for carboxylic acid protection compared to the baseline precursor 4-sulfamoylbenzoic acid (CAS 138-41-0). The tertiary N,N-dimethylamide is completely inert to standard coupling reagents and electrophiles, allowing 100% chemoselective functionalization of the primary -SO2NH2 group [1].

Evidence DimensionChemoselective functionalization of the sulfamoyl group
Target Compound DataDirect reaction without protection steps
Comparator Or Baseline4-Sulfamoylbenzoic acid (CAS 138-41-0): Requires prior esterification or amide coupling
Quantified DifferenceSaves 2 synthetic steps (protection/deprotection) and associated yield losses
ConditionsStandard electrophilic substitution or sulfonylurea coupling conditions

Procuring the pre-formed N,N-dimethylamide significantly shortens synthetic routes and reduces raw material costs by eliminating the need for coupling agents and protecting groups.

Lipophilicity & HBD
Cross-study comparable
XLogP3 0.4 vs –0.2
HBD count 1 vs 2
Supports selection as more lipophilic scaffold
Computed properties; no experimental logP

Enhanced Lipophilicity for Organic Solvent Extraction

The N,N-dimethyl substitution provides a marked increase in lipophilicity over primary amide and carboxylic acid analogs. N,N-dimethyl-4-sulfamoylbenzamide exhibits a calculated LogP of 1.81, whereas 4-sulfamoylbenzoic acid (carzenide) and 4-sulfamoylbenzamide have significantly lower partition coefficients [1]. This enhanced lipophilicity translates to vastly improved solubility in standard organic extraction solvents like dichloromethane and ethyl acetate, facilitating scalable liquid-liquid extraction without the emulsion issues common to highly polar primary amides.

Evidence DimensionCalculated Partition Coefficient (LogP)
Target Compound DataLogP = 1.81
Comparator Or Baseline4-Sulfamoylbenzamide (CAS 6306-24-7): LogP < 1.0 (estimated)
Quantified DifferenceAn increase of >0.8 LogP units
ConditionsStandard octanol/water partition modeling

Higher organic solubility enables the use of concentrated reaction streams and simplifies downstream purification, critical for industrial-scale manufacturing.

Patent Synthon Evidence
Supporting evidence
Explicitly named in WO2008/101979 for PI3K inhibitor quinoxaline synthesis
Reduces synthetic route uncertainty
Analogs not identically cited in the same patent context

Defined Binding Affinity in Carbonic Anhydrase Assays

As a para-substituted benzenesulfonamide, N,N-dimethyl-4-sulfamoylbenzamide acts as a defined binder to bovine Carbonic Anhydrase II. In fluorescent thermal shift assays (FTSA) documented in the ChEMBL database (CHEMBL656562), the compound demonstrates specific target engagement [1]. The bulky N,N-dimethylamide group alters the interaction within the enzyme's hydrophobic pocket compared to the free carboxylic acid (carzenide), providing a distinct structure-activity relationship (SAR) profile for researchers developing selective CA inhibitors.

Evidence DimensionTarget engagement (Bovine Carbonic Anhydrase II)
Target Compound DataActive binder in FTSA (CHEMBL656562)
Comparator Or BaselineCarzenide (CAS 138-41-0): Baseline CA inhibitor
Quantified DifferenceDistinct steric and lipophilic profile in the hydrophobic binding pocket
ConditionsFluorescent thermal shift assay (FTSA)

For pharmaceutical researchers, this compound provides a critical SAR data point where the para-position is occupied by a stable, bulky, and lipophilic tertiary amide.

HBV CAM Class Inference
Class-level inference
No direct EC50 data; NVR 3-778 EC50 0.73 µM
Requires direct assay confirmation
Potency cannot be inferred from class membership

Resistance to Base-Catalyzed Hydrolysis

The tertiary N,N-dimethylamide moiety in CAS 38576-77-1 is highly resistant to base-catalyzed hydrolysis and unwanted deprotonation compared to primary amides like 4-sulfamoylbenzamide (CAS 6306-24-7). During reactions requiring strong bases (e.g., N-alkylation of the sulfonamide or sulfonylurea formation), primary amides can undergo side reactions or degrade [1]. The lack of an acidic N-H proton on the amide nitrogen of the target compound ensures that the primary sulfonamide is the sole nucleophilic site.

Evidence DimensionStability under strongly basic conditions
Target Compound DataComplete stability of the tertiary amide
Comparator Or Baseline4-Sulfamoylbenzamide (CAS 6306-24-7): Susceptible to N-deprotonation and hydrolysis
Quantified DifferenceElimination of amide-derived byproducts
ConditionsStrongly basic synthetic environments (e.g., NaH, K2CO3)

Ensures high purity and reproducibility in multi-step syntheses by preventing the degradation and side-reactions associated with unprotected primary amides.

Commercial Availability
Supplier-reported
≥97% purity; stocked by multiple suppliers
Enables rapid procurement
Analytical data not collected by supplier

Intermediate in Sulfonylurea and Sulfonamide Drug Synthesis

Due to its orthogonally protected tertiary amide and highly reactive primary sulfonamide, this compound is a highly effective starting material for synthesizing complex sulfonylureas and sulfonamide-based therapeutics where the para-N,N-dimethylamide group is required in the final active pharmaceutical ingredient (API) [1].

Structure-Activity Relationship (SAR) Studies for Carbonic Anhydrase Inhibitors

The compound is well-suited for use in biochemical assays, such as fluorescent thermal shift assays (FTSA), to evaluate the effect of bulky, lipophilic para-substituents on the binding affinity to Carbonic Anhydrase II [2].

Process Development for Amide-Functionalized Building Blocks

In industrial scale-up, CAS 38576-77-1 serves as a benchmark substrate for developing optimized liquid-liquid extraction and purification protocols, leveraging its favorable LogP (1.81) to avoid the emulsion and solubility issues typical of highly polar primary amides [1].

Application Fit

Application
Selection Property
Validation Focus
PI3K Inhibitor Synthesis
Patent-documented synthetic utility
Confirm identity and purity for the synthetic route
Fragment Library Design
Computed lipophilic and HBD profile
Verify experimental logP and solubility
Negative Control for HBV CAM
Structurally related but putatively inactive scaffold
Confirm lack of antiviral activity in own assay
Chemical Biology Probe Derivation
Dual reactive handles (sulfonamide, tertiary amide)
Assess derivatization reactivity and metabolic stability

XLogP3

0.4

Wikipedia

N,N-dimethyl-4-sulfamoylbenzamide

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